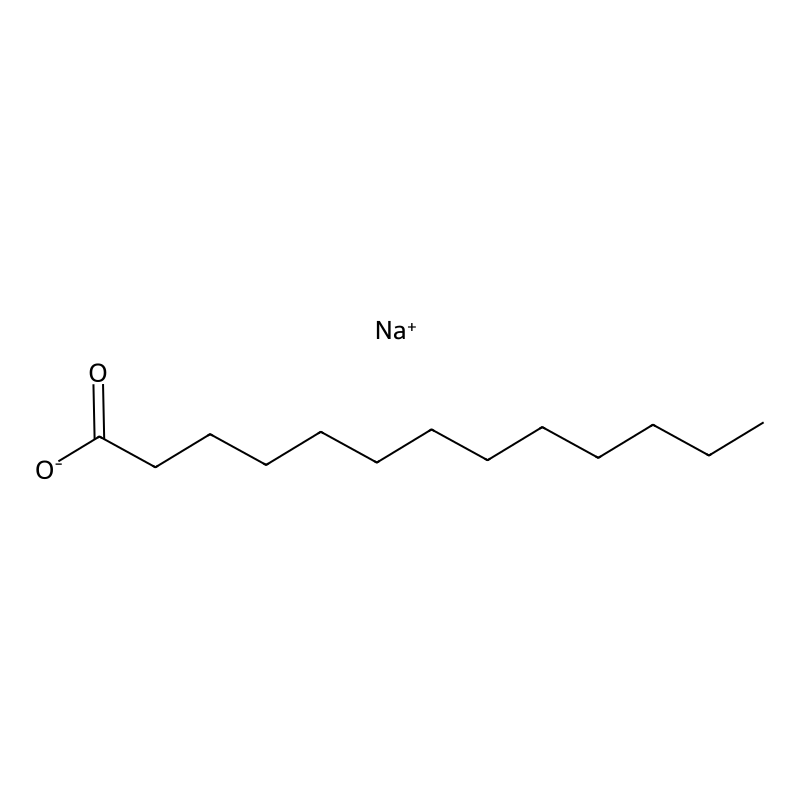

Sodium tridecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium tridecanoate is a sodium salt derived from tridecanoic acid, characterized by the chemical formula and a molecular weight of approximately 236.33 g/mol. This compound is classified as a fatty acid salt and appears as a white to off-white powder or solid. It is soluble in water and exhibits surfactant properties, making it useful in various applications, including as an emulsifier and stabilizer in formulations.

- Oxidation: Sodium tridecanoate can be oxidized to yield tridecanoic acid, which may further undergo transformations depending on the reaction conditions .

- Saponification: In the presence of strong bases, sodium tridecanoate can hydrolyze to regenerate tridecanoic acid and sodium hydroxide.

- Esterification: It can react with alcohols to form esters, which are often utilized in various industrial applications.

Sodium tridecanoate can be synthesized through several methods:

- Neutralization Reaction: The most common method involves neutralizing tridecanoic acid with sodium hydroxide or sodium carbonate.

- Transesterification: This method involves reacting triglycerides with sodium hydroxide, leading to the formation of sodium salts of fatty acids, including sodium tridecanoate.

- Direct Synthesis: Another approach includes the direct reaction of sodium hydroxide with fatty alcohols under controlled conditions.

Sodium tridecanoate has diverse applications across various fields:

- Surfactant: Used in detergents and cleaning products for its emulsifying properties.

- Emulsifier: Commonly employed in food products and pharmaceuticals to stabilize emulsions.

- Corrosion Inhibitor: Its ability to adsorb onto metal surfaces makes it useful for protecting metals like copper from corrosion .

- Cosmetics: Utilized in personal care products for its moisturizing properties.

Studies have indicated that sodium tridecanoate interacts effectively with metal ions, particularly copper, enhancing its protective qualities against atmospheric corrosion. The adsorption characteristics suggest that it can form a protective layer on metal surfaces, thereby reducing oxidation rates . Further research into its interactions with other ions and compounds could provide insights into additional applications.

Sodium tridecanoate belongs to a broader class of fatty acid salts. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium dodecanoate | Shorter carbon chain; commonly used in soaps. | |

| Sodium octanoate | Even shorter carbon chain; used as a food preservative. | |

| Sodium hexanoate | Short-chain fatty acid; often used in flavoring agents. | |

| Sodium laurate | Known for its antimicrobial properties; widely used in cosmetics. | |

| Sodium palmitate | Longer carbon chain; used in food and cosmetics for emulsification. |

Sodium tridecanoate is unique due to its intermediate chain length, which balances solubility and emulsifying properties effectively compared to both shorter and longer-chain fatty acids. Its specific applications in corrosion inhibition further distinguish it from other similar compounds.

Passivation Effects on Copper Electrodes

Sodium tridecanoate demonstrates significant passivation effects on copper electrodes through electrochemical mechanisms that fundamentally alter the dissolution behavior of copper in neutral aqueous environments [1]. The compound, with the chemical formula CH₃(CH₂)₁₁COONa, effectively inhibits active dissolution of copper at concentrations exceeding 0.07 millimoles per liter, inducing spontaneous passivation of the electrode with concurrent shifts in pitting potential values toward more positive directions [1].

The passivation mechanism operates through adsorption processes that begin at remarkably low concentrations, with detectable adsorption occurring at concentrations as minimal as 0.01 nanomoles per liter [1]. This adsorption behavior follows the Temkin logarithmic isotherm model, characterized by a substantial free energy of adsorption of 67 kilojoules per mole, indicating the possibility of chemisorption processes involving the tridecanoate anions [1].

Electrochemical analysis reveals that the passivation effectiveness of sodium tridecanoate correlates directly with the hydrophobicity of the carboxylate anion, which is enhanced by the thirteen-carbon alkyl chain length [1]. The adsorption mechanism involves polymolecular layer formation, where the initial monolayer formation is followed by additional molecular layers that contribute to the protective barrier properties [1].

Table 1: Electrochemical Parameters of Sodium Tridecanoate Passivation on Copper

| Parameter | Value | Conditions |

|---|---|---|

| Minimum Inhibition Concentration | 0.07 mmol/L | Neutral aqueous solution [1] |

| Adsorption Detection Threshold | 0.01 nmol/L | Ellipsometric measurement [1] |

| Free Energy of Adsorption | 67 kJ/mol | Temkin isotherm fitting [1] |

| Hydrophobicity Constant (lgD) | 2.97 | pH 7.4 conditions [1] |

| Surface Coverage Initiation | 0.01 nmol/L | Electrochemical detection [1] |

The passivation process involves the formation of protective complexes between the tridecanoate anions and copper surface sites, effectively stabilizing the oxidized state of the metal surface [2]. This stabilization occurs through nucleophilic attack by the carboxylate anions on surface complexes, displacing oxygen-containing particles and solvent molecules from the copper surface [2].

Temperature-Dependent Protective Film Formation

Temperature-dependent protective film formation by sodium tridecanoate on copper surfaces demonstrates complex behavior that varies significantly with thermal conditions and solution composition [1]. Accelerated corrosion testing in humid atmospheres with daily moisture condensation reveals that elevated temperature pretreatment at 60 degrees Celsius for five minutes enhances protective film formation compared to room temperature processing [1].

The temperature dependency of film formation involves multiple mechanisms including enhanced molecular mobility, increased adsorption kinetics, and improved surface coverage uniformity at elevated temperatures [1]. These thermal effects result in more effective protective barriers that demonstrate superior resistance to atmospheric corrosion under accelerated testing conditions [1].

Table 3: Temperature-Dependent Protection Performance of Sodium Tridecanoate

| Treatment Conditions | Protection Duration (days) | Temperature Effect |

|---|---|---|

| Room temperature pretreatment | 13±0.5 | Baseline protection [1] |

| 60°C pretreatment, 2.0 mmol/L | 13±0.5 | Enhanced film formation [1] |

| 60°C pretreatment, 8.0 mmol/L | 19±0.5 | Improved protection [1] |

| 60°C pretreatment, 16.0 mmol/L | 24±0.5 | Maximum single-component protection [1] |

| Combined with silane, 60°C | 75±0.5 | Synergistic enhancement [1] |

The protective film formation mechanism at elevated temperatures involves enhanced dehydration of the surface, promoting stronger interactions between carboxylate groups and copper oxide sites [1]. This thermal activation results in more compact and adherent protective layers that demonstrate improved resistance to moisture penetration and atmospheric corrosion processes [1].

Temperature-dependent adsorption behavior follows thermodynamic principles where higher temperatures increase the kinetic energy of sodium tridecanoate molecules, facilitating more effective surface coverage and molecular reorganization into protective configurations [3]. The thermal enhancement of film formation is particularly pronounced when combined with trialkoxysilane compounds, resulting in synergistic protective effects that exceed the performance of individual components [1].

The protective film formation process demonstrates temperature-dependent structural changes, where higher processing temperatures promote the development of more ordered molecular arrangements within the adsorbed layer [1]. These structural modifications contribute to enhanced barrier properties and improved long-term stability of the protective coating under atmospheric exposure conditions [1].